molecular formula C11H16N2O3 B1342683 Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate CAS No. 203321-83-9

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

Cat. No.: B1342683
CAS No.: 203321-83-9
M. Wt: 224.26 g/mol
InChI Key: RCLIUAJKGDHJMP-UHFFFAOYSA-N
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Description

Product Name : tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate CAS Number : 203321-83-9 Molecular Formula : C11H16N2O3 Molecular Weight : 224.26 g/mol this compound is a premium pyridine-based carbamate derivative serving as a versatile building block and key intermediate in sophisticated organic synthesis and medicinal chemistry research . The compound features a reactive hydroxymethyl (-CH2OH) group at the 6-position of the pyridine ring, protected by a robust tert-butoxycarbonyl (Boc) group, making it an ideal precursor for further functionalization . Its primary research value lies in its role as a synthetic intermediate for constructing more complex molecular architectures, including potential active pharmaceutical ingredients (APIs) and biochemical probes . The carbamate group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, thereby modulating biochemical pathways and enabling the study of specific cellular processes . Key Research Applications : • Organic Synthesis : A pivotal intermediate for introducing the 6-(hydroxymethyl)pyridin-2-yl motif into target molecules via Pd-catalyzed cross-coupling reactions and other transformations . The hydroxymethyl group can be readily oxidized, esterified, or used to form ether and carbamate linkages. • Medicinal Chemistry : Used as a core building block for generating diverse compound libraries in drug discovery campaigns . Its structure is valuable for creating molecules that mimic transition states in enzymatic reactions. • Chemical Biology : The compound can be conjugated to fluorophores or other tags to create molecular probes for investigating enzyme interactions and cellular uptake mechanisms . Storage and Handling : For long-term stability, this product must be stored sealed in a dry environment, under an inert atmosphere (nitrogen or argon), and at a cool temperature of 2-8°C . Attention : This product is intended For Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl N-[6-(hydroxymethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLIUAJKGDHJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598259
Record name tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203321-83-9
Record name tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Reaction with tert-Butyl Chloroformate

  • Starting Material: 6-(hydroxymethyl)pyridin-2-amine or 6-(hydroxymethyl)pyridine.
  • Reagents: tert-Butyl chloroformate, triethylamine (base).
  • Conditions: Inert atmosphere (nitrogen or argon), room temperature.
  • Procedure: The amine is dissolved in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Triethylamine is added to neutralize the hydrochloric acid formed. tert-Butyl chloroformate is added dropwise, and the reaction mixture is stirred until completion.
  • Workup: The reaction mixture is washed with water, dried over anhydrous magnesium sulfate, and purified by recrystallization or chromatography.
  • Yield: Typically high, with purity confirmed by NMR and mass spectrometry.

Alternative Synthetic Routes Involving Palladium-Catalyzed Cross-Coupling

  • Step 1: Introduction of substituents on the pyridine ring via Pd₂(dba)₃ catalyzed cross-coupling using BINAP ligands in toluene under nitrogen.
  • Step 2: Reductive amination using iron powder and ammonium chloride in ethanol to reduce nitro groups or stabilize intermediates.
  • Step 3: Deprotection of the tert-butoxycarbonyl (Boc) group using acidic conditions (HCl/MeOH) or basic conditions (K₂CO₃ in methanol).
  • Notes: This multi-step approach allows for functional group manipulation and is useful for complex derivatives.

Alkylation and Hydroxymethylation Procedures

  • Sodium hydride (NaH) is used as a strong base to deprotonate the amine or hydroxyl groups.
  • Alkylation with methyl iodide or other alkyl halides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at low temperatures (0–15°C) to control reaction rates and minimize side reactions.
  • Hydroxymethylation can be achieved by formaldehyde addition under controlled conditions.
  • Purification is typically done by silica gel chromatography using ethyl acetate/hexanes mixtures.
Parameter Typical Conditions Notes
Atmosphere Nitrogen or argon (inert) Prevents oxidation and side reactions
Temperature 0°C to room temperature Controls reaction rate and selectivity
Solvent Dichloromethane, THF, DMSO, DMF Choice affects solubility and yield
Base Triethylamine, sodium hydride Neutralizes acid, deprotonates groups
Catalyst (if applicable) Pd₂(dba)₃ with BINAP For cross-coupling steps
Purification Recrystallization, silica gel chromatography Ensures high purity
Byproduct Cause Mitigation Strategy
N-Boc deprotected amine Overhydrolysis under acidic conditions Optimize acid concentration and reaction time
Pd catalyst residues Incomplete removal after coupling Use Celite or silica gel filtration
Dimerization products Radical coupling during reduction Add radical scavengers or control temperature
Method Starting Material Key Reagents Conditions Yield (%) Notes
Carbamate formation 6-(hydroxymethyl)pyridin-2-amine tert-Butyl chloroformate, Et₃N Room temp, inert atmosphere High Straightforward, scalable
Pd-catalyzed cross-coupling Pyridine derivatives Pd₂(dba)₃, BINAP, Fe/NH₄Cl Toluene, ethanol, inert Moderate Multi-step, functionalization
Alkylation with NaH and MeI Boc-protected pyridine NaH, methyl iodide 0–15°C, DMSO or DMF 74–78 Requires careful temperature control

Scientific Research Applications

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl pyridinyl carbamates, which are widely used as intermediates in pharmaceutical synthesis. Below is a detailed comparison with structurally analogous derivatives:

Structural Analogues and Substituent Effects
Compound Name Substituent(s) on Pyridine Ring Position CAS Number Molecular Formula Molecular Weight (g/mol) Key References
tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate -CH2OH 6 203321-83-9 C11H16N2O3 224.26
tert-Butyl (6-methoxypyridin-2-yl)carbamate -OCH3 6 855784-40-6 C11H16N2O3 224.26
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate -Cl, -NHPiv 5,6 1142192-00-4 C16H24ClN3O3 341.83
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate -CH2OH 3 Not provided C11H16N2O3 224.26
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate -Br, -Cl 3,6 1142192-48-0 C11H14BrClN2O2 321.60

Key Observations :

  • Substituent Position : The 6-position (as in the target compound) is common for functionalization, but analogues with substituents at the 3-position (e.g., ) exhibit distinct electronic and steric properties.
  • Hydroxymethyl vs.
  • Halogenated Derivatives : Chloro or bromo substituents (e.g., CAS 1142192-48-0) increase molecular weight and alter electrophilic substitution patterns, making these compounds suitable for cross-coupling reactions .
Physicochemical Properties
  • Solubility : Hydroxymethyl derivatives (e.g., the target compound) are more hydrophilic than halogenated or methoxy analogues, favoring aqueous-phase reactions.

Biological Activity

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate (CAS Number: 23628-31-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C11H16N2O3
  • Molecular Weight : 224.26 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 387.8 °C
  • Melting Point : Not specified

This compound acts primarily as a modulator of various biological pathways. Its structure suggests potential interactions with neurotransmitter systems and cellular signaling pathways. The hydroxymethyl group is particularly noteworthy for its ability to participate in hydrogen bonding, which may enhance binding affinity to target proteins.

Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that related carbamate derivatives can reduce oxidative stress and inflammation in neuronal cells, leading to improved cell survival rates under pathological conditions .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been explored in various studies. For example, certain pyridine derivatives have demonstrated cytotoxic effects against glioblastoma cells, suggesting that this compound may also possess similar anticancer activity . The mechanism appears to involve disruption of microtubule dynamics, which is critical for mitotic progression.

Case Studies

  • Neuroprotection in Alzheimer's Models
    • A study involving a related compound showed significant protective effects against amyloid-beta-induced toxicity in astrocytes. The compound reduced levels of TNF-α and other inflammatory markers, highlighting its potential for treating neurodegenerative disorders .
  • Cytotoxicity Against Cancer Cells
    • In vitro experiments demonstrated that this compound induces cell death in glioblastoma cells at concentrations as low as 0.1 μM. This activity was attributed to the compound's ability to interfere with cellular pathways involved in cell division and survival .

Comparative Biological Activity Table

Compound NameActivity TypeEffective ConcentrationReference
This compoundNeuroprotectiveIC50 not specified
Related Pyridine DerivativeCytotoxicity0.1 μM
Indolyl-Pyridinyl-PropenonesAnticancer0.1 μM

Q & A

Q. What are the standard synthetic methodologies for Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a three-step protocol (similar to related tert-butyl carbamates) includes:

Coupling reactions : Use of Pd₂(dba)₃ and BINAP ligands in toluene under nitrogen to introduce substituents to the pyridine ring .

Reductive amination : Fe powder and NH₄Cl in ethanol to reduce nitro groups or stabilize intermediates .

Deprotection : HCl/MeOH or K₂CO₃ in methanol to remove the tert-butoxycarbonyl (Boc) protecting group .
Key considerations include inert atmosphere maintenance and catalyst efficiency to avoid side reactions.

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydroxymethyl (δ ~4.5 ppm) and tert-butyl (δ ~1.3 ppm) groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (exact mass: 224.1273 g/mol) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly hydrogen-bonding patterns in the solid state .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data may arise from:

  • Tautomerism : The hydroxymethyl group’s mobility could lead to dynamic equilibria, requiring variable-temperature NMR .
  • Impurities : Trace solvents or byproducts (e.g., from incomplete Boc deprotection) necessitate column chromatography or recrystallization .
  • Crystallographic validation : SHELX-refined X-ray structures provide definitive bond-length and angle data to confirm molecular geometry .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Catalyst screening : Test alternative ligands (e.g., Xantphos instead of BINAP) to enhance coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Lower temperatures (0–5°C) during nitro-group reduction minimize over-reduction .
  • In-line monitoring : Use HPLC or FTIR to track reaction progress and identify bottlenecks.

Q. What role does this compound play in medicinal chemistry research?

  • Building block : The hydroxymethyl group enables functionalization (e.g., esterification, phosphorylation) for drug candidate libraries .
  • Biochemical probes : Used to study enzyme-substrate interactions (e.g., kinases) via its carbamate moiety, which mimics transition states .
  • Targeted delivery : Conjugation with fluorophores or nanoparticles for cellular uptake studies, leveraging pyridine’s coordination properties .

Q. How can computational modeling aid in predicting reactivity?

  • DFT calculations : Predict regioselectivity in cross-coupling reactions by analyzing frontier molecular orbitals (FMOs) of the pyridine ring.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .
  • Reaction pathway analysis : Identify intermediates using software like Gaussian or ORCA to optimize synthetic routes .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental melting points?

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting behavior. Use DSC and PXRD to identify polymorphs .
  • Solvent inclusion : Residual solvent in crystals (e.g., MeOH) lowers observed melting points. Dry samples under vacuum before analysis .

Q. Why might HPLC purity assays conflict with NMR integration?

  • Chromatographic co-elution : Impurities with similar retention times may evade detection. Use orthogonal methods (e.g., LC-MS) .
  • NMR signal overlap : Diastereomers or conformers may integrate as a single peak. Employ 2D NMR (COSY, HSQC) for resolution .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight224.1273 g/mol (HRMS)
Melting Point128–130°C (DSC)
SolubilityDMSO >50 mg/mL
LogP (Predicted)1.2 (ChemAxon)

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseSolution
N-Boc deprotected amineAcidic overhydrolysisOptimize HCl concentration
Pd catalyst residuesIncomplete filtrationUse Celite/silica gel
DimerizationRadical coupling during reductionAdd radical scavengers

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
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Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

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